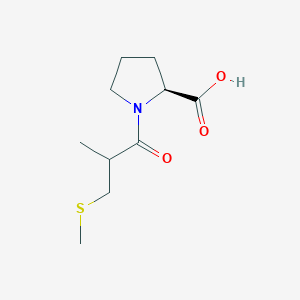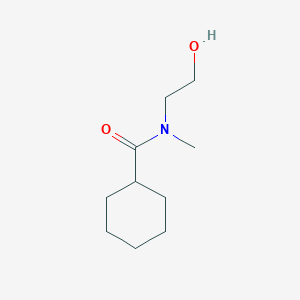
(2S)-1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid, also known as Methionine sulfoximine (MSO), is a chemical compound that has been widely studied for its effects on biological systems. It is a potent inhibitor of glutamine synthetase, an enzyme that plays a critical role in the metabolism of glutamine, an important amino acid.
Mecanismo De Acción
The mechanism of action of MSO involves the inhibition of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO binds to the active site of the enzyme, preventing the binding of its substrates and inhibiting its activity. This inhibition leads to a decrease in cellular glutamine levels, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MSO are complex and depend on the specific system being studied. In general, MSO has been shown to inhibit cell growth and induce apoptosis in various cell types. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSO is a powerful tool for studying the effects of glutamine metabolism on cellular processes. Its ability to inhibit glutamine synthetase activity allows researchers to manipulate cellular glutamine levels and study the downstream effects on cellular processes. However, MSO has some limitations, including its potential toxicity and the need for careful control of experimental conditions to ensure accurate results.
Direcciones Futuras
There are many future directions for research on MSO and its effects on biological systems. One area of interest is the development of more specific inhibitors of glutamine synthetase that can be used to study the enzyme's role in specific cellular processes. Another area of interest is the development of MSO-based therapies for the treatment of cancer and other diseases. Overall, MSO is a valuable tool for studying the complex interactions between glutamine metabolism and cellular processes, and its continued study is likely to yield important insights into the workings of biological systems.
Métodos De Síntesis
MSO can be synthesized by reacting L-methionine with hydrogen peroxide in the presence of a base, such as sodium hydroxide. The reaction results in the formation of L-methionine sulfoximine, which can be further converted to MSO by treatment with hydrochloric acid. The synthesis of MSO is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
MSO has been extensively studied for its effects on glutamine metabolism in various biological systems. It has been shown to inhibit glutamine synthetase activity in a dose-dependent manner, leading to a decrease in cellular glutamine levels. This inhibition has been shown to have a variety of effects on cellular processes, including protein synthesis, cell growth, and apoptosis.
Propiedades
IUPAC Name |
(2S)-1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7(6-15-2)9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJJGXZCRBHQT-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CSC)C(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)




![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)

![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)

